3-Methylphenyl propylcarbamate
CAS No.: 60249-27-6
Cat. No.: VC16045789
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60249-27-6 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (3-methylphenyl) N-propylcarbamate |
| Standard InChI | InChI=1S/C11H15NO2/c1-3-7-12-11(13)14-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
| Standard InChI Key | SGUARVAWHMLPSY-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)OC1=CC=CC(=C1)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
3-Methylphenyl propylcarbamate (CAS: 60249-27-6) is an organic compound with the systematic name propyl (3-methylphenyl)carbamate. Its molecular formula is C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>, derived from a 3-methylphenyl group (C<sub>7</sub>H<sub>7</sub>) linked via an oxygen atom to a carbamate moiety (NHCOO-) with a propyl chain (C<sub>3</sub>H<sub>7</sub>). The molecular weight is approximately 181.22 g/mol, though discrepancies exist in literature, with one source citing 207.27 g/mol for a structurally analogous N-methyl-N-propyl derivative .
Table 1: Key Chemical Identifiers
Structural Characterization
The compound’s structure comprises a 3-methylphenyl ring connected to a propylcarbamate group. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 6.93–7.28 ppm), methyl group (δ 2.29 ppm), and carbamate NH (δ 5.60 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) stretching at 1731 cm<sup>-1</sup> and N-H bending at 1520 cm<sup>-1</sup>, consistent with carbamate functional groups .
Synthesis and Manufacturing
Reaction Pathway
3-Methylphenyl propylcarbamate is synthesized via the reaction of 3-methylphenol with propyl isocyanate under anhydrous conditions. The process involves nucleophilic attack by the phenolic oxygen on the electrophilic carbon of the isocyanate, forming a carbamate linkage:
Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) enhance reaction efficiency by facilitating interfacial interactions .
Optimization and Yield
Yields typically range from 65–75%, contingent on solvent choice (e.g., tetrahydrofuran or toluene) and temperature control (50–70°C). Post-synthesis purification involves fractional distillation or recrystallization from ethanol-water mixtures .
Physicochemical Properties
Thermal Stability and Solubility
While specific data for 3-methylphenyl propylcarbamate are sparse, analogous carbamates exhibit:
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Melting Points: 80–120°C
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Boiling Points: 250–300°C (decomposition observed above 200°C)
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) and low in water (<0.1 g/L) .
Spectroscopic and Chromatographic Data
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HPLC Retention Time: 8.2 min (C18 column, acetonitrile-water gradient)
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Mass Spectrometry: Base peak at m/z 181 [M+H]<sup>+</sup>, with fragments at m/z 138 (loss of propylamine) and 93 (phenyl ring).
Mechanism of Action
Enzyme Inhibition
Carbamates like 3-methylphenyl propylcarbamate reversibly inhibit acetylcholinesterase (AChE) by carbamylating the enzyme’s active site serine residue. This mechanism parallels organophosphate toxicity but with shorter duration due to spontaneous decarbamylation:
Such activity underpins potential applications in treating neurodegenerative disorders, though specificity remains unverified .
Neuropharmacological Implications
In rodent models, carbamates cross the blood-brain barrier, inducing transient cholinergic effects (e.g., tremors, salivation). Chronic exposure risks neurotoxicity, necessitating stringent handling protocols .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor to anticonvulsants and muscarinic agonists. For example, alkylation of the propyl chain yields derivatives with enhanced blood-brain barrier permeability.
Agrochemical Development
As a scaffold for insecticides and fungicides, 3-methylphenyl propylcarbamate disrupts pest neurotransmission. Field trials demonstrate efficacy against Leptinotarsa decemlineata (Colorado potato beetle) at LD<sub>50</sub> = 12 µg/mL .
Organic Synthesis
The carbamate group participates in Ugi reactions and cross-coupling protocols, enabling access to heterocycles and peptidomimetics. A 2024 study utilized it to synthesize indole-3-carboxamides with antitumor activity .
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